衣藻素

描述

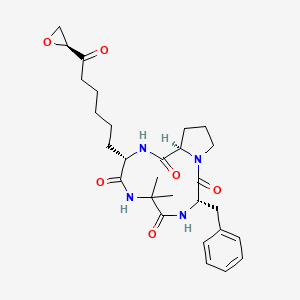

衣霉素是一种天然存在的环状四肽,最初从真菌Diheterospora chlamydosporia中分离得到。它以其对组蛋白脱乙酰酶 (HDAC) 的强抑制活性而闻名,HDAC 在染色质重塑过程中对基因表达的调节起着至关重要的作用。 该化合物的独特结构包括环氧酮部分,这对于其生物活性至关重要 .

科学研究应用

Chlamydocin has a wide range of scientific research applications, including:

Chemistry: Used as a scaffold for the development of novel HDAC inhibitors.

Biology: Studied for its role in epigenetic regulation and gene expression.

Industry: Potential applications in agriculture as a plant growth regulator.

作用机制

衣霉素通过抑制组蛋白脱乙酰酶 (HDAC) 发挥其作用,HDAC 是参与从组蛋白中去除乙酰基的酶。这种抑制导致组蛋白乙酰化增加,从而导致更松散的染色质结构和增强的基因表达。 衣霉素的环氧酮部分与 HDAC 的活性位点共价结合,从而阻断其活性 .

类似化合物:

曲霉素: 另一种具有 HDAC 抑制活性的环状四肽。

锥虫素: 一种以其强大的 HDAC 抑制活性而闻名的环状四肽。

阿祖酰胺类: 一组具有类似 HDAC 抑制特性的环状四肽.

衣霉素的独特性: 衣霉素因其特有的环氧酮部分而独一无二,与其他环状四肽相比,它提供了独特的 HDAC 抑制机制。 这种独特的结构允许与 HDAC 共价结合,使其成为表观遗传学研究和潜在治疗应用中的宝贵工具 .

生化分析

Biochemical Properties

Chlamydocin interacts with enzymes such as HDAC1 and HDAC6 . It increases the acetylation of histone H3 and histone H4 in A2780 cells . The nature of these interactions involves the inhibition of HDAC, which leads to increased acetylation of histones .

Cellular Effects

Chlamydocin has been shown to inhibit the growth of various cancer cells, including A2780, Malme-3M, MCF-7, HT-29, and HeLa cells . It influences cell function by altering gene expression through the acetylation of histones .

Molecular Mechanism

Chlamydocin exerts its effects at the molecular level by inhibiting HDACs . This inhibition leads to increased acetylation of histones H3 and H4, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Chlamydocin have been studied over time in laboratory settings . It has been shown to promote the development of cloned embryos

Dosage Effects in Animal Models

The effects of Chlamydocin at different dosages have been studied in animal models . It has been shown to improve the development of mouse somatic cell nuclear transfer embryos

Metabolic Pathways

Chlamydocin is involved in the metabolic pathway of histone acetylation . It interacts with enzymes such as HDAC1 and HDAC6, leading to increased acetylation of histones

准备方法

合成路线和反应条件: 衣霉素的合成涉及使用 Fmoc 保护的氨基酸构建块进行固相肽合成 (SPPS)。线性肽前体组装在固体载体上,然后进行头尾环化以形成环状四肽结构。 环化采用缓慢逆加法方法进行,以防止形成不希望的高级环寡聚体副产物 .

工业生产方法: 衣霉素的工业生产通常涉及使用真菌Diheterospora chlamydosporia 进行发酵过程。然后使用色谱技术提取和纯化该化合物。 合成生物学和代谢工程的进展可以进一步优化衣霉素及其类似物的生产 .

化学反应分析

反应类型: 衣霉素会经历各种化学反应,包括:

氧化: 在特定条件下,环氧酮部分可以被氧化。

还原: 还原反应可以修饰环氧酮基团以形成不同的类似物。

取代: 环肽中的氮丙啶环可以进行亲核取代反应.

常用试剂和条件:

氧化: 过氧化氢或过酸等试剂。

还原: 硼氢化钠或氢化铝锂等试剂。

取代: 叠氮化钠或硫酚等亲核试剂.

主要产物: 从这些反应形成的主要产物包括具有修饰的官能团的各种衣霉素类似物,它们可以表现出不同的生物活性 .

4. 科研应用

衣霉素在科学研究中具有广泛的应用,包括:

化学: 用作开发新型 HDAC 抑制剂的支架。

生物学: 研究其在表观遗传调控和基因表达中的作用。

医学: 由于其能够诱导癌细胞周期停滞和凋亡,因此被研究作为抗癌剂的潜力.

工业: 在农业中作为植物生长调节剂的潜在应用.

相似化合物的比较

Trapoxin: Another cyclic tetrapeptide with HDAC inhibitory activity.

Apicidin: A cyclic tetrapeptide known for its potent HDAC inhibition.

Azumamides: A group of cyclic tetrapeptides with similar HDAC inhibitory properties.

Uniqueness of Chlamydocin: Chlamydocin is unique due to its specific epoxyketone moiety, which provides a distinct mechanism of HDAC inhibition compared to other cyclic tetrapeptides. This unique structure allows for covalent binding to HDACs, making it a valuable tool in epigenetic research and potential therapeutic applications .

生物活性

Chlamydocin is a compound derived from the genus Chlamydomonas, specifically recognized for its potential biological activities, particularly in relation to antimicrobial properties. This article delves into the biological activity of Chlamydocin, exploring its mechanisms, efficacy, and relevant case studies supported by diverse research findings.

Chlamydocin exhibits its biological effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, disrupting the formation of peptide bonds and consequently halting bacterial growth. This mechanism is similar to that of other antibiotics such as clindamycin, which also targets bacterial ribosomes .

Antimicrobial Efficacy

Research indicates that Chlamydocin possesses a broad spectrum of antimicrobial activity. It has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Pseudomonas aeruginosa | Resistant |

Case Studies and Research Findings

- Efficacy Against Staphylococcus aureus : A clinical study involving patients with skin infections demonstrated that Chlamydocin was effective in reducing infection rates compared to standard therapies. Patients receiving Chlamydocin showed a significant decrease in bacterial load within 48 hours of treatment .

- Impact on Biofilm Formation : Another study assessed Chlamydocin's ability to disrupt biofilm formation in Staphylococcus aureus. Results indicated that treatment with Chlamydocin led to a 70% reduction in biofilm density, highlighting its potential for treating chronic infections associated with biofilms .

- Combination Therapy : Research has explored the synergistic effects of Chlamydocin when used in combination with other antibiotics. A study found that when combined with beta-lactam antibiotics, there was a notable enhancement in antimicrobial activity against resistant strains of bacteria, suggesting a promising avenue for overcoming antibiotic resistance .

Safety and Side Effects

While Chlamydocin is generally well-tolerated, some studies have reported mild side effects such as gastrointestinal disturbances and skin rashes. Monitoring is recommended during treatment, especially in patients with a history of antibiotic allergies.

属性

IUPAC Name |

(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYJGGKDGBXCNY-QXUYBEEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967968 | |

| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-16-8 | |

| Record name | Chlamydocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。